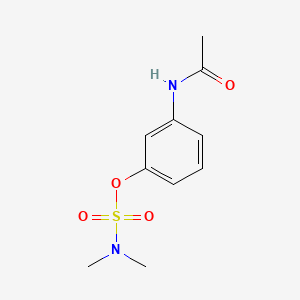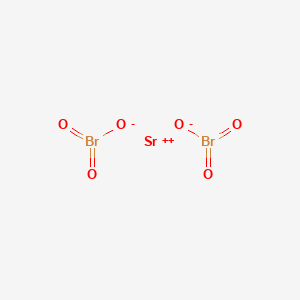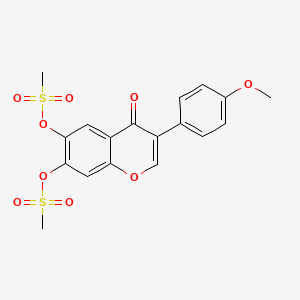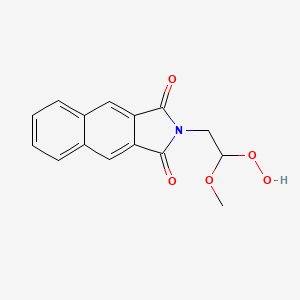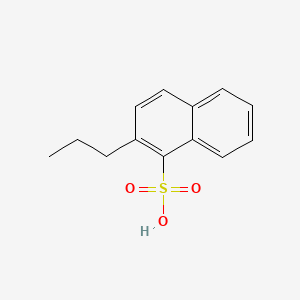
Propylnaphthalenesulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propylnaphthalenesulphonic acid is an organic compound belonging to the class of naphthalene sulfonic acids. These compounds are characterized by the presence of a sulfonic acid group attached to a naphthalene ring, which is further substituted with a propyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propylnaphthalenesulphonic acid can be synthesized through the sulfonation of propylnaphthalene. The process typically involves the reaction of propylnaphthalene with concentrated sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure complete sulfonation.
Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes to ensure high yield and purity. The process includes sulfonation, neutralization, and purification steps. Sulfuric acid is continuously added to propylnaphthalene, followed by neutralization with a base such as sodium hydroxide. The resulting product is then purified through filtration and drying to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Propylnaphthalenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, sulfonates, and substituted naphthalene compounds .
Aplicaciones Científicas De Investigación
Propylnaphthalenesulphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propylnaphthalenesulphonic acid involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions with various biomolecules. This interaction can influence the activity of enzymes, receptors, and other proteins, leading to its diverse biological effects .
Comparación Con Compuestos Similares
Propylnaphthalenesulphonic acid can be compared with other naphthalene sulfonic acids, such as:
- 1-Naphthalenesulfonic acid
- 2-Naphthalenesulfonic acid
- p-Toluenesulfonic acid
Uniqueness: The presence of the propyl group in this compound distinguishes it from other naphthalene sulfonic acids. This substitution can influence its solubility, reactivity, and overall chemical properties, making it suitable for specific applications where other naphthalene sulfonic acids may not be as effective .
Propiedades
Número CAS |
344739-11-3 |
|---|---|
Fórmula molecular |
C13H14O3S |
Peso molecular |
250.32 g/mol |
Nombre IUPAC |
2-propylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C13H14O3S/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)17(14,15)16/h3-4,6-9H,2,5H2,1H3,(H,14,15,16) |
Clave InChI |
FWMKPJYJDJSEHR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




